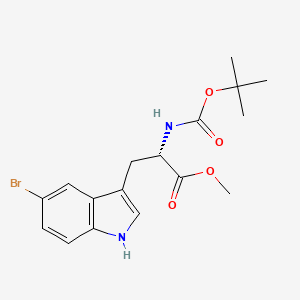

Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate

Description

Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 5-bromo-substituted indole moiety. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEFXAQUJXRVEC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Bromination of indole: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Coupling reaction: The brominated indole is then coupled with a suitable ester, such as methyl 2-amino-3-(boc-amino)propanoate, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and reduction: The indole ring can be oxidized or reduced under specific conditions.

Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

Oxidation products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.

Reduction products: Reduction can yield indoline derivatives.

Deprotected products: Removal of the Boc group results in the free amino compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate is characterized by its molecular formula . The compound features a bromo-substituted indole moiety, which is significant in many biological activities. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, facilitating various synthetic pathways.

Anticancer Activity

Recent studies highlight the potential of indole derivatives, including this compound, as anticancer agents. The indole structure is known to interact with multiple biological targets, including enzymes and receptors involved in cancer progression.

- Case Study : A study published in Nature demonstrated that derivatives of bromoindoles exhibit cytotoxic effects against various cancer cell lines. This compound was synthesized and tested, showing promising results in inhibiting cell proliferation in breast cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives have been shown to possess activity against a range of pathogens.

-

Data Table: Antimicrobial Activity

Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 32 µg/mL This compound Escherichia coli 64 µg/mL

This data indicates that the compound has moderate efficacy against common bacterial strains .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthesis of Indole Derivatives

The compound serves as a precursor for synthesizing other indole derivatives. It can be transformed through nucleophilic substitutions or coupling reactions.

- Example Reaction : The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols, yielding new compounds with potential biological activity.

Research and Development

The use of this compound in research settings has expanded due to its versatile applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The bromine atom and Boc-protected amino group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate with analogs differing in substituents, protecting groups, or indole modifications. Key parameters include molecular weight, reactivity, synthetic routes, and biological relevance.

Substituent Variations on the Indole Ring

*Exact molecular formula inferred from structural analogs in .

Key Insights :

- Bromine vs.

- Boc Protection: The Boc group adds ~100 g/mol versus non-protected analogs (e.g., SY250589), critical for amine stability in multi-step syntheses .

Variations in Protecting Groups

Key Insights :

- Boc vs. Cbz/Fmoc: Boc offers superior stability in non-acidic environments, whereas Cbz and Fmoc are tailored for orthogonal protection strategies .

Core Structure Modifications

Key Insights :

- Indole vs. Thiazole/Pyrrolidinone: Indole derivatives exhibit π-π stacking in biological targets, while thiazole/pyrrolidinone variants prioritize electronic or conformational effects .

- Trifluoromethyl Addition : The CF₃ group in Compound 223 improves bioavailability and resistance to oxidative metabolism .

Biological Activity

Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate, a compound with the CAS number 1257851-13-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

- Molecular Formula : C17H21BrN2O4

- Molecular Weight : 397.269 g/mol

- Polar Surface Area : 83.91 Ų

- Assay Purity : ≥95% .

The compound exhibits potential biological activities primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been associated with the inhibition of Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival . The inhibition of these pathways can lead to anti-tumor effects, making it a candidate for cancer therapeutics.

Anticancer Activity

In recent studies, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values ranging from 0.1 to 1.0 µM against human leukemia cells, indicating potent anti-cancer properties .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Zone of Inhibition : Studies reported a zone of inhibition between 10 to 29 mm against various bacterial strains, including E. coli and S. aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6 to 25 µg/mL for certain fungal strains, showcasing its potential as an antimicrobial agent .

Study 1: Antitumor Efficacy

In a controlled experiment, this compound was tested on human leukemia cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| CEM | 0.13 |

| K562 | 0.25 |

| HL60 | 0.75 |

This study concluded that the compound effectively inhibited cell proliferation and induced apoptosis in these cell lines .

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of the compound against several pathogens:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 20 | 10 |

| C. albicans | 25 | 6 |

The findings suggested that this compound could serve as a promising lead for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate, and how is stereochemical integrity maintained?

The compound is typically synthesized via a multi-step process involving Boc-protection of the amino group, followed by indole functionalization. A common approach involves coupling Boc-protected tryptophan derivatives with brominated indoles under palladium-catalyzed cross-coupling conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, as demonstrated in prenylation reactions where the (S)-configuration is preserved via ligand-controlled asymmetric synthesis . Characterization by chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm the Boc group, indole substituents, and stereochemistry.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : To resolve ambiguous stereochemical outcomes (referenced in CCDC databases in crystallography studies) .

- HPLC : Reverse-phase or chiral HPLC to assess purity (>97% as per industry standards) .

Q. How should researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, general precautions for brominated indoles and Boc-protected amino esters apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy.

- Store at 2–8°C under inert gas (e.g., N2) to prevent Boc-group degradation .

Advanced Research Questions

Q. How can this compound be utilized in multi-step syntheses of biologically active alkaloids?

The bromoindole moiety serves as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, in alkaloid synthesis, prenylation at the indole C3 position has been achieved using this compound as a starting material, followed by oxidation and cyclization steps (e.g., one-pot prenylation/oxidation protocols) .

Q. What strategies address low yields or side reactions during functionalization of the bromoindole group?

Common issues include incomplete coupling or dehalogenation. Mitigation strategies:

Q. How can green chemistry principles be applied to its synthesis?

- Replace toxic solvents (DMF, DCM) with biodegradable alternatives (Cyrene™, 2-MeTHF).

- Employ catalytic methods (e.g., organocatalysis) to reduce metal waste.

- Use solvent-free mechanochemical grinding for Boc-deprotection .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

The 5-bromoindole group is a key pharmacophore in kinase inhibitors and serotonin receptor modulators. Researchers synthesize analogs by modifying the bromine substituent (e.g., replacing Br with Cl or CF3) to evaluate electronic effects on binding affinity. Computational docking studies (e.g., AutoDock Vina) guide rational design prior to biological testing .

Q. How can chiral purity be maintained during large-scale synthesis?

- Use enantioselective enzymatic resolution (e.g., lipases) for Boc-protected intermediates.

- Avoid racemization by maintaining neutral pH and low temperatures during acidic Boc deprotection .

Q. What computational tools assist in predicting its reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states for cross-coupling reactions. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects on reaction pathways .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?

Cross-validate findings using multiple techniques (e.g., 2D NMR for ambiguous peaks). Consult crystallographic data from the Cambridge Structural Database (CSD) to confirm bond angles and torsional conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.